Difloxacin Hydrochloride

Description

This compound is a small molecule drug that was first approved in 1998.

See also: Difloxacin (has active moiety).

Propriétés

IUPAC Name |

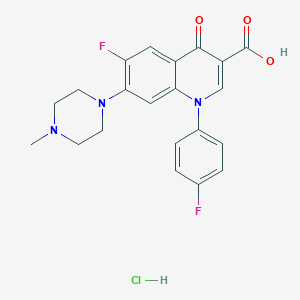

6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMGBGLSDVIOHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98106-17-3 (Parent) |

Source

|

| Record name | Difloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046599 |

Source

|

| Record name | Difloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91296-86-5 |

Source

|

| Record name | Difloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIFLOXACIN HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Difloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difloxacin Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ0260HJ0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Difloxacin Hydrochloride: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difloxacin Hydrochloride is a second-generation synthetic fluoroquinolone antibiotic utilized in veterinary medicine. This technical guide provides an in-depth overview of its synthesis and chemical properties, tailored for researchers, scientists, and drug development professionals. The document details the synthetic pathways, experimental protocols for its preparation, and a comprehensive summary of its physicochemical characteristics. Its mechanism of action, centered on the inhibition of bacterial DNA gyrase, is also elucidated. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz (DOT language) to facilitate understanding of the molecular interactions and synthetic workflows.

Chemical Properties of this compound

This compound is a white to off-white crystalline powder.[1] It is the hydrochloride salt of Difloxacin, which enhances its solubility in aqueous solutions.[2] The chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Information

| Property | Value | Reference(s) |

| IUPAC Name | 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | [3] |

| CAS Number | 91296-86-5 | [3] |

| Molecular Formula | C₂₁H₂₀ClF₂N₃O₃ | [3] |

| Molecular Weight | 435.85 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

Table 2: Physicochemical Properties

| Property | Reported Value(s) | Reference(s) |

| Melting Point | >245°C (decomposition) | [4] |

| 232-235°C | [1] | |

| Not less than 275°C | [5] | |

| Solubility | Water: Freely soluble (5 mg/mL); 200-400 mg/mL | [1][6] |

| Methanol: 200-400 mg/mL | [1] | |

| DMSO: ≥9.15 mg/mL (with gentle warming) | [7] | |

| pKa | pKa1 (carboxylic acid): ~6.0pKa2 (piperazinyl nitrogen): ~8.0-9.0 (estimated) | [6][8][9] |

| pH (in solution) | 3.5 - 4.5 | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core quinolone ring system, followed by the introduction of the key functional groups. A common approach is a variation of the Gould-Jacobs reaction.[10] The overall synthetic workflow is depicted below.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, constructed from published reaction schemes and general methodologies for quinolone synthesis.[10][11]

Step 1: Synthesis of Ethyl 2,4-dichloro-5-fluorobenzoylacetate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous diethyl ether, a solution of 2,4-dichloro-5-fluoroacetophenone and diethyl carbonate in diethyl ether is added dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 2,4-dichloro-5-fluorobenzoylacetate, which may be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate

-

The crude ethyl 2,4-dichloro-5-fluorobenzoylacetate is dissolved in acetic anhydride.

-

Triethyl orthoformate is added, and the mixture is heated to reflux for several hours.

-

The excess acetic anhydride and other volatile components are removed by distillation under reduced pressure to yield the crude product.

Step 3: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(p-fluoroanilino)acrylate

-

The crude product from the previous step is dissolved in a suitable solvent such as methylene (B1212753) chloride or ethanol (B145695).

-

p-Fluoroaniline is added to the solution, and the mixture is stirred at room temperature for a period of time until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., hexane) to remove impurities.

Step 4: Synthesis of 7-Chloro-1-(p-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

-

The enamine product from Step 3 is dissolved in an anhydrous solvent like dioxane or tetrahydrofuran (B95107) (THF).[11]

-

Sodium hydride is added portion-wise at room temperature, and the mixture is then heated to reflux for several hours to induce cyclization.[11]

-

After cooling, the reaction mixture is carefully poured into water.

-

A solution of sodium hydroxide (B78521) is added, and the mixture is heated to reflux to hydrolyze the ester.[11]

-

The solution is cooled and acidified with hydrochloric acid to a pH of approximately 1-2, causing the product to precipitate.[11]

-

The solid is collected by filtration, washed with water, and dried under vacuum to yield the quinolone carboxylic acid intermediate.

Step 5: Synthesis of Difloxacin

-

The 7-chloro-1-(p-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is suspended in a high-boiling point solvent such as dimethyl sulfoxide (B87167) (DMSO) or pyridine.

-

An excess of N-methylpiperazine is added to the suspension.

-

The reaction mixture is heated at an elevated temperature (e.g., 100-140°C) for several hours.

-

After cooling, the mixture is poured into water, and the pH is adjusted to precipitate the crude Difloxacin.

-

The solid is collected by filtration, washed with water, and dried.

Step 6: Formation of this compound

-

The crude Difloxacin is dissolved in a suitable solvent, such as ethanol.

-

A solution of hydrochloric acid in ethanol or another appropriate solvent is added dropwise with stirring.

-

The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Mechanism of Action

Difloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (also known as topoisomerase II). This enzyme is crucial for the negative supercoiling of bacterial DNA, a process essential for DNA replication, transcription, and repair. By inhibiting DNA gyrase, Difloxacin prevents the resealing of the DNA strands after they have been nicked, leading to the accumulation of double-stranded DNA breaks and ultimately bacterial cell death.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The multi-step synthesis, culminating in the formation of the active quinolone core and subsequent functionalization, has been outlined with a representative experimental protocol. The key physicochemical properties have been compiled and presented for easy reference. The mechanism of action, involving the targeted inhibition of bacterial DNA gyrase, underscores its efficacy as a bactericidal agent. The information and diagrams presented herein are intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C21H20ClF2N3O3 | CID 56205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. Difloxacin - Wikipedia [en.wikipedia.org]

A Comprehensive Guide to the Solubility of Difloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Difloxacin Hydrochloride, a synthetic fluoroquinolone antimicrobial agent. Understanding the solubility of this compound in various solvents is critical for its formulation, delivery, and efficacy in both veterinary and human medicine. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents visual workflows to aid in research and development.

Core Solubility Data

The solubility of this compound is influenced by the solvent, temperature, and pH. The data compiled from various sources is summarized in the table below for easy comparison.

| Solvent | Temperature (°C) | pH | Solubility |

| Water | 25 | 3.0-5.0 | 98 mg/mL[1], 11 mg/mL[2], 5 mg/mL[3][4] |

| Water | Not Specified | 3.5-4.5 | 200-400 mg/mL[5] |

| Methanol | Not Specified | - | 200-400 mg/mL[5] |

| Ethanol | 25 | - | 98 mg/mL[1], 2 mg/mL[2] |

| DMSO | 25 | - | 98 mg/mL[6], 25 mg/mL[2], ≥9.15 mg/mL (with gentle warming)[7], 4.36 mg/mL[8] |

| Acetone | 20.15 - 40.15 | - | Solubility increases with temperature[9] |

| Aqueous Buffer | Not Specified | - | Soluble[10] |

Note: Discrepancies in reported solubility values may be attributed to variations in experimental conditions and methodologies, such as the use of different salt forms or the presence of excipients.

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The "shake-flask method" is a commonly employed technique for assessing the equilibrium solubility of a compound. This method, coupled with a suitable analytical technique, provides reliable and reproducible data.

Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid drug to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached.

Detailed Methodology:

-

Preparation: An excess of this compound is added to a series of vials containing the different solvents to be tested (e.g., water, ethanol, buffered solutions at various pH levels).

-

Equilibration: The vials are sealed to prevent solvent evaporation and placed in a constant temperature shaker bath. The samples are agitated for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. Some studies have noted that for certain quinolones, pH may need to be readjusted after 24 hours, and a total equilibration time of at least 48 hours is necessary.[11]

-

Sample Processing: After equilibration, the suspension is allowed to stand, and an aliquot of the supernatant is carefully withdrawn. To remove any undissolved solid particles, the aliquot is filtered, typically using a syringe filter (e.g., 0.45 µm).

-

Analysis: The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical method.

Analytical Techniques

The choice of analytical technique depends on the properties of the drug and the solvent system. For fluoroquinolones like this compound, UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC) are commonly used.

-

UV-Visible Spectrophotometry: This method is based on the principle that the drug absorbs light at a specific wavelength. A calibration curve is first prepared using standard solutions of known concentrations. The absorbance of the filtered sample is then measured, and the concentration is determined by interpolating from the calibration curve. For fluoroquinolones, the wavelength of maximum absorption is typically between 260 and 300 nm.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and sensitive method. It separates the components of a mixture, allowing for accurate quantification of the drug even in the presence of impurities or excipients. A suitable mobile phase and a stationary phase (column) are chosen to achieve good separation. The concentration is determined by comparing the peak area of the sample to that of a standard of known concentration.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility studies, the following diagrams illustrate a typical experimental workflow and the logical relationship between solvent properties and drug solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. The presented data and methodologies are intended to support researchers and formulation scientists in the development of effective and stable pharmaceutical products. It is important to note that for specific applications, solubility should be determined experimentally under the conditions relevant to the intended formulation and route of administration.

References

- 1. selleck.co.jp [selleck.co.jp]

- 2. selleckchem.com [selleckchem.com]

- 3. toku-e.com [toku-e.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Or Difloxacine Hcl BP EP USP CAS 91296-86-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. carlroth.com [carlroth.com]

- 7. raybiotech.com [raybiotech.com]

- 8. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 9. Solubility of Difloxacin in Acetone, Methanol, and Ethanol from (293.15 to 313.15) K (2009) | Shipra Baluja | 3 Citations [scispace.com]

- 10. Difluoxacin hydrochloride | 91296-86-5 [m.chemicalbook.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. unn.edu.ng [unn.edu.ng]

The Genesis of a Veterinary Antibiotic: An In-Depth Technical Guide to the Early Discovery and Development of Difloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difloxacin (B1670560) Hydrochloride, a second-generation fluoroquinolone antibiotic, has carved a niche in veterinary medicine due to its broad-spectrum activity and favorable pharmacokinetic profile, particularly in canines. This technical guide provides a comprehensive overview of the early discovery and development of Difloxacin Hydrochloride, from its initial synthesis by Abbott Laboratories to its preclinical evaluation. The document details the chemical synthesis, mechanism of action, in vitro antimicrobial activity, and in vivo pharmacokinetics. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are outlined. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise understanding of the scientific journey of this important veterinary therapeutic.

Introduction: The Rise of a New Fluoroquinolone

The quest for potent and safe antimicrobial agents has been a cornerstone of pharmaceutical research for decades. In the 1980s, the fluoroquinolone class of antibiotics emerged as a significant advancement, offering a broad spectrum of activity and improved pharmacokinetic properties over their predecessors.[1] It was within this dynamic landscape of antibiotic discovery that Abbott Laboratories embarked on the development of a novel series of aryl-fluoroquinolones, leading to the identification of a promising candidate designated A-56619 , which would later be known as Difloxacin.[2][3]

Difloxacin (hydrochloride salt, CAS 91296-86-5) is chemically named 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid hydrochloride.[3] Its development was driven by the need for new antibiotics with potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains. This guide will delve into the foundational scientific work that underpinned the development of this compound, providing a technical resource for researchers in the field of antimicrobial drug discovery.

Early Discovery and Development at Abbott Laboratories

Difloxacin was synthesized as part of a broader effort at Abbott Laboratories to explore the structure-activity relationships of novel aryl-fluoroquinolones.[4] The research aimed to enhance the antibacterial potency and pharmacokinetic profile of the quinolone scaffold.

Timeline and Key Milestones

While a precise, detailed internal timeline of Abbott Laboratories' A-56619 project is not publicly available, the key milestones can be inferred from published research and patents. The initial synthesis and in vitro evaluation of Difloxacin (A-56619) and its analogue, A-56620, were reported in the mid-1980s.[2][5][6] These early studies established the promising antibacterial spectrum of these compounds and set the stage for further preclinical development.

Structure-Activity Relationship (SAR) Studies

The design of Difloxacin was a result of systematic SAR studies. Key structural features that contribute to its activity include:

-

A fluorine atom at the C-6 position: This is a hallmark of the fluoroquinolone class, significantly enhancing antibacterial activity by increasing the inhibition of DNA gyrase.[1]

-

A p-fluorophenyl group at the N-1 position: Research by Abbott scientists indicated that a p-fluorophenyl or p-hydroxyphenyl substituent at this position conferred the greatest in vitro antibacterial potency.[4] This aryl group plays a crucial role in the electronic and spatial properties of the molecule, influencing its interaction with the target enzyme.[4]

-

A 4-methyl-1-piperazinyl group at the C-7 position: This substituent was found to be optimal for broad-spectrum activity and favorable pharmacokinetic properties.[4] The piperazine (B1678402) ring, common in many fluoroquinolones, enhances activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1]

The selection of Difloxacin (A-56619) over its close analogue A-56620 for further development was likely based on a comprehensive evaluation of its efficacy, safety, and pharmacokinetic profile, although A-56620 showed potent in vitro activity, sometimes exceeding that of Difloxacin.[5][6]

Chemical Synthesis

The synthesis of this compound is a multi-step process that involves the construction of the core quinolone ring system followed by the addition of key functional groups.[7][8]

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on published synthetic routes:[7][8]

-

Step 1: Condensation to form Ethyl 2,4-dichloro-5-fluorobenzoylacetate. 2,4-dichloro-5-fluoroacetophenone is condensed with diethyl carbonate in the presence of a strong base like sodium hydride to yield ethyl 2,4-dichloro-5-fluorobenzoylacetate.

-

Step 2: Formation of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate. The product from Step 1 is reacted with triethyl orthoformate in refluxing acetic anhydride.

-

Step 3: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(p-fluoroanilino)acrylate. The ethoxyacrylate from Step 2 is treated with p-fluoroaniline in a solvent such as methylene (B1212753) chloride.

-

Step 4: Cyclization and Hydrolysis to form the Quinolone Core. The anilinoacrylate from Step 3 undergoes cyclization with sodium hydride in a solvent like tetrahydrofuran, followed by hydrolysis to yield 7-chloro-1-(p-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

-

Step 5: Addition of the Piperazine Moiety. The quinolone core from Step 4 is condensed with N-methylpiperazine in a high-boiling solvent like 1-methyl-2-pyrrolidinone.

-

Step 6: Formation of the Hydrochloride Salt. The final product from Step 5 is treated with hydrochloric acid to yield this compound.

Disclaimer: This is a generalized protocol. For precise experimental details, including reagent quantities, reaction conditions, and purification methods, it is recommended to consult the primary literature.

Mechanism of Action

Like other fluoroquinolones, this compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is crucial for the initiation of replication and for relieving the torsional stress that arises during the unwinding of the DNA double helix.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after replication, allowing for their segregation into the daughter cells.

By binding to the enzyme-DNA complex, Difloxacin stabilizes the complex in a state where the DNA is cleaved, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterial cell.

In Vitro Antimicrobial Activity

Difloxacin demonstrates a broad spectrum of in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as some Mycoplasma species.[9] Its activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Experimental Protocol: Broth Microdilution MIC Assay

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method, based on CLSI guidelines.[10][11][12][13][14]

-

Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium overnight. Several colonies are then used to prepare a bacterial suspension in saline or broth, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included for quality control.

MIC Data Summary

The following tables summarize the in vitro activity of Difloxacin against various veterinary pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of Difloxacin against Canine Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 0.125 | >128 | 0.06 - >128 |

| Proteus mirabilis | 0.5 | 1 | 0.06 - 1 |

| Pseudomonas aeruginosa | 1 | 16 | 0.06 - 32 |

| Staphylococcus intermedius | 0.25 | 2 | 0.25 - 4 |

| Klebsiella pneumoniae | 0.25 | 0.5 | 0.12 - 1 |

| Pasteurella multocida | ≤0.03 | 0.06 | ≤0.03 - 0.12 |

| Bordetella bronchiseptica | 0.25 | 0.5 | 0.12 - 1 |

Data compiled from multiple sources.

Preclinical Pharmacokinetics

The pharmacokinetic profile of Difloxacin has been studied in several animal species, with a particular focus on dogs, for which it is primarily indicated.

Table 2: Pharmacokinetic Parameters of Difloxacin in Dogs (Oral Administration)

| Parameter | Value |

| Dose | 5.0 mg/kg |

| Cmax (µg/mL) | 1.11 |

| Tmax (h) | 2.84 |

| Half-life (t1/2) (h) | 6.9 |

| AUC(0-24) (µg·h/mL) | 9.3 |

| Bioavailability (%) | ~100 |

Data from a comparative study in Beagle dogs.

In Vivo Efficacy

Early in vivo studies in mouse models demonstrated the efficacy of Difloxacin (A-56619) against a variety of bacterial infections.

Experimental Protocol: Canine Pyoderma Model (Generalized)

-

Animal Model: Healthy adult dogs of a suitable breed are used. The animals are acclimatized to the laboratory conditions before the start of the study.

-

Induction of Infection: A culture of a pathogenic strain of Staphylococcus pseudintermedius is prepared. A small area of the dog's skin is shaved and abraded to disrupt the epidermal barrier. The bacterial suspension is then applied to the abraded area and covered with a dressing to facilitate infection.

-

Treatment: Once a clear and consistent infection is established (typically characterized by erythema, pustules, and crusts), the dogs are randomized into treatment and control groups. The treatment group receives this compound at a specified dose and frequency, while the control group receives a placebo.

-

Evaluation of Efficacy: The skin lesions are scored daily or at regular intervals based on a predefined scoring system that assesses the severity of erythema, pustules, and other clinical signs. Bacterial counts from the infected site may also be determined at various time points.

-

Data Analysis: The clinical scores and bacterial counts are statistically analyzed to compare the efficacy of Difloxacin with the placebo.

Secondary Findings: Reversal of Multidrug Resistance

Interestingly, beyond its primary antibacterial activity, Difloxacin has been shown to reverse multidrug resistance (MDR) in human neuroblastoma cells. This effect is mediated through the inhibition of the Multidrug Resistance-Associated Protein (MRP).

Conclusion

The early discovery and development of this compound at Abbott Laboratories represent a successful application of rational drug design principles in the field of antibacterial research. Through systematic structure-activity relationship studies, a potent and effective fluoroquinolone was identified and characterized. Its broad spectrum of activity against key veterinary pathogens, coupled with a favorable pharmacokinetic profile in dogs, has established Difloxacin as a valuable therapeutic option in veterinary medicine. This technical guide has provided a comprehensive overview of the foundational preclinical work that led to its eventual clinical use, offering valuable insights for researchers and professionals in the ongoing quest for new and improved antimicrobial agents.

Drug Development Workflow

The development of this compound followed a classical drug discovery and development pathway.

References

- 1. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of A-56619 and A56620, two new aryl-fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C21H20ClF2N3O3 | CID 56205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activities of A-56619 (difloxacin) and A-56620, two aryl fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of two new aryl-fluoroquinolone antimicrobial agents, difloxacin (A-56619) and A-56620 compared to that of other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 8. Difloxacin synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. EUCAST: MIC Determination [eucast.org]

- 13. protocols.io [protocols.io]

- 14. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 16. amrvetcollective.com [amrvetcollective.com]

- 17. Canine Pyoderma | Antimicrobial Resistance Learning Site [amrls.umn.edu]

- 18. Antimicrobial use guidelines for canine pyoderma by the International Society for Companion Animal Infectious Diseases (ISCAID) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Journey of Difloxacin Hydrochloride within the Body: An In-depth Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Difloxacin (B1670560) Hydrochloride, a synthetic fluoroquinolone antimicrobial agent. By consolidating key data and methodologies from various preclinical and clinical studies, this document serves as a vital resource for professionals engaged in drug development and research.

Pharmacokinetic Profile of Difloxacin

Difloxacin exhibits concentration-dependent bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria.[1] Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), have been characterized in a variety of species.

Absorption

Following oral administration, difloxacin is well absorbed from the gastrointestinal tract.[1] The peak plasma concentrations (Cmax) and the time to reach Cmax (Tmax) vary across species and with the dosage administered. In humans receiving single oral doses of 200, 400, and 600 mg, mean peak plasma levels were achieved approximately 4 hours after administration.[2][3]

Distribution

Difloxacin is characterized by its high lipophilicity, which allows for excellent penetration into various tissues and body fluids.[4] This wide distribution is crucial for its efficacy in treating systemic infections. In mares, for instance, difloxacin has been shown to distribute into synovial fluid, peritoneal fluid, cerebrospinal fluid, and endometrial tissues.[5] The apparent volume of distribution (Vd) is generally large, indicating extensive tissue uptake.

Metabolism

Difloxacin undergoes metabolism in the liver, leading to the formation of several metabolites. The primary metabolic pathways identified are glucuronidation, N-desmethylation, and N-oxidation.[2][3] In humans, the major urinary components are unchanged difloxacin and its glucuronide, each representing about 10% of the administered dose.[2][3] The N-desmethyl and N-oxide metabolites are also present in smaller quantities.[2][3] In pigs, sarafloxacin (B1681457) has been identified as a major metabolite.[6] The enzymes responsible for these transformations include UDP-glucuronosyltransferases (UGTs) for glucuronidation and Cytochrome P450 (CYP) enzymes for oxidation and demethylation.[2][7]

Excretion

The excretion of difloxacin and its metabolites occurs through both renal and fecal routes. A notable characteristic of difloxacin is its dual-excretion pathway, with a significant portion being eliminated via bile into the feces.[4] This is particularly advantageous in animals with compromised renal function.[4] In humans, renal clearance is relatively low, suggesting extensive reabsorption from the glomerular filtrate.[2][3] In rats, excretion is primarily through the feces.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of difloxacin in various species following different routes of administration.

Table 1: Pharmacokinetic Parameters of Difloxacin in Humans (Single Oral Dose)

| Dose (mg) | Cmax (µg/mL) | Tmax (h) | Terminal Half-Life (h) |

| 200 | 2.17 | 4 | 20.6 |

| 400 | 4.09 | 4 | 27.1 |

| 600 | 6.12 | 4 | 28.8 |

Data sourced from Granneman et al.[2][3]

Table 2: Pharmacokinetic Parameters of Difloxacin in Various Animal Species

| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-Life (h) | Bioavailability (%) |

| Horse | IV | 5 | - | - | 2.66 | - |

| Horse | IM | 5 | 1.48 | - | 5.72 | 95.81 |

| Horse | IG | 5 | 0.73 | - | 10.75 | 68.62 |

| Dog | Oral | 5 | 1.11 | - | 6.9 | - |

| Chicken (Healthy) | IV | 10 | - | - | 3.7 | - |

| Chicken (Healthy) | Oral | 10 | 1.34 | 2.27 | 4.7 | 86.2 |

| Chicken (Infected) | IV | 10 | - | - | 6.42 | - |

| Chicken (Infected) | Oral | 10 | 1.05 | 2.43 | 3.42 | 90.6 |

| Goat | - | - | 4.1 | 1 | 3.25 | - |

| Pig | Oral | - | 3.61 | 1.25 | 7.92 | - |

| Rabbit | - | - | 3.85 | 1.61 | 3.25 | - |

Data compiled from multiple sources.[8][9][10][11]

Experimental Protocols

The determination of difloxacin concentrations in biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC).

Sample Preparation and Extraction from Tissues

A common procedure for extracting difloxacin from animal tissues for HPLC analysis is as follows:

-

Homogenization: Weigh approximately 2 grams of the tissue sample and homogenize it with 4 mL of deionized water.[12]

-

Protein Precipitation: To a 2 mL aliquot of the homogenate (or 0.5 mL of serum), add 1.0 mL of an amine buffer (0.5 mL for serum) and let it stand for 15 minutes.[12]

-

Solvent Extraction: Add 2.0 mL of acetonitrile (B52724) (1 mL for serum), vortex the mixture vigorously for 5 minutes, and then centrifuge at 4000 rpm for 30 minutes.[12]

-

Purification: Transfer the supernatant to a new tube and centrifuge again at 8000 rpm for 30 minutes.[12]

-

Filtration: Filter the final supernatant through a 0.2 µm syringe filter before injection into the HPLC system.[12]

High-Performance Liquid Chromatography (HPLC) Method

A validated reversed-phase HPLC (RP-HPLC) method for the quantification of difloxacin residues involves the following parameters:

-

Column: A reversed-phase C18 column is typically used.[13]

-

Mobile Phase: A common mobile phase consists of a mixture of methanol, water, and acetic acid (e.g., 78:21.9:0.1, v/v/v).[13] Another described mobile phase is a buffer of triethylamine (B128534) (pH 3.5) and acetonitrile (80:20, v/v).[12]

-

Flow Rate: A flow rate of 1.0 mL/min is generally applied.[13]

-

Detection: UV detection at a wavelength of 280 nm is suitable for difloxacin.[12][13]

-

Temperature: The column temperature is maintained at approximately 35°C.[12]

Visualizing Pathways and Workflows

Metabolic Pathway of Difloxacin

The following diagram illustrates the primary metabolic transformations of difloxacin in vivo.

References

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. Effects of cytochrome P450 1A substrate (difloxacin) on enzyme gene expression and pharmacokinetics in crucian carp (hybridized Prussian carp) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Difloxacin in Plasma Using HPLC Column Switching...: Ingenta Connect [ingentaconnect.com]

- 5. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transporter and metabolizer gene polymorphisms affect fluoroquinolone pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.uni-lj.si [journals.uni-lj.si]

- 9. Difloxacin metabolism and pharmacokinetics in humans after single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucuronidation - Wikipedia [en.wikipedia.org]

- 11. Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Microbial N-demethylation: biotransformation and recovery of a drug metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Difloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difloxacin Hydrochloride is a synthetic fluoroquinolone antibiotic.[1] Part of the quinolone family of antibacterial agents, it is a second-generation fluoroquinolone used in veterinary medicine.[1] Its chemical name is 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid hydrochloride.[2][3] The molecular formula of this compound is C21H19F2N3O3·HCl, and it has a molecular weight of approximately 435.86 g/mol .[1] This guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, spectroscopic characterization, and the experimental methodologies employed for its analysis.

Physicochemical Properties

This compound is typically a white to off-white, odorless, crystalline powder with a bitter taste.[4] It exhibits solubility in water and methanol (B129727).[4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C21H19F2N3O3·HCl | [1][2] |

| Molecular Weight | 435.86 g/mol | [1] |

| CAS Number | 91296-86-5 | [1][2] |

| Melting Point | 232-235°C | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| pH | 3.5-4.5 | [4] |

| Solubility | 200-400 mg/mL in water and methanol | [4] |

| Density | ~1.45 g/mL | [4] |

Crystallographic Analysis

General Experimental Protocol for Single-Crystal X-ray Diffraction

A generalized workflow for the crystallographic analysis of a small organic molecule like this compound is outlined below.

Caption: Workflow for X-ray Crystallography.

Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the molecular structure of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A typical protocol for acquiring NMR spectra of a fluoroquinolone compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or deuterium (B1214612) oxide (D2O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR Acquisition:

-

Set the spectral width to encompass all proton signals (typically 0-15 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-5 seconds.

-

-

13C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

A greater number of scans will be required compared to 1H NMR.

-

Infrared (IR) Spectroscopy

The PubChem database indicates the availability of FTIR spectra for this compound, obtained using both KBr wafer and Attenuated Total Reflectance (ATR) techniques.[2] Although the specific peak assignments are not provided, the IR spectrum of a fluoroquinolone is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (aromatic and aliphatic) | 3100-2850 |

| C=O stretch (ketone) | ~1680 |

| C=O stretch (carboxylic acid) | ~1710 |

| C=C stretch (aromatic) | 1600-1450 |

| C-N stretch | 1350-1000 |

| C-F stretch | 1250-1000 |

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over a wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. LC-MS/MS data is available for the free base of Difloxacin.[9]

| Precursor Ion (m/z) | Fragmentation Ions (m/z) |

| 400.1467 | 401.153, 382.1391, 356.1597, 299.1011 |

The fragmentation of fluoroquinolones typically involves the loss of small neutral molecules such as H2O and CO2, as well as cleavage of the piperazine (B1678402) ring.[10]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to include the expected molecular ion peak.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.

-

Mechanism of Action

Difloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[7] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Difloxacin prevents the bacterial DNA from being properly replicated, leading to cell death.

Caption: Inhibition of DNA Gyrase and Topoisomerase IV.

Conclusion

The structural analysis of this compound relies on a combination of physicochemical and spectroscopic methods. While a complete crystallographic dataset is not publicly available, the analysis of related compounds provides a strong foundation for understanding its solid-state structure. Spectroscopic techniques such as NMR, IR, and mass spectrometry are crucial for confirming the molecular structure and identifying the compound. The provided generalized experimental protocols offer a starting point for researchers and scientists involved in the analysis and development of this compound and other fluoroquinolone antibiotics. Further research to obtain and publish a single-crystal X-ray structure of this compound would be highly beneficial to the scientific community.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | C21H20ClF2N3O3 | CID 56205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. benchchem.com [benchchem.com]

- 5. Structural origin of physicochemical properties differences upon dehydration and polymorphic transformation of ciprofloxacin hydrochloride revealed by structure determination from powder X-ray diffraction data - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. osti.gov [osti.gov]

- 7. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Difloxacin | C21H19F2N3O3 | CID 56206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Difloxacin Hydrochloride CAS number and molecular structure

An In-depth Technical Guide to Difloxacin Hydrochloride

Abstract

Difloxacin, a synthetic second-generation fluoroquinolone antibiotic, is utilized in veterinary medicine for its broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, mechanism of action, pharmacokinetics, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for laboratory and clinical applications.

Chemical and Physical Properties

This compound is the hydrochloride salt of Difloxacin. Its chemical and physical characteristics are fundamental to its formulation and biological activity.

CAS Number: 91296-86-5[][5][6]

Molecular Structure: The chemical structure of Difloxacin consists of a core quinolone ring system substituted with a fluorine atom, a p-fluorophenyl group, and a methylpiperazinyl moiety.

-

IUPAC Name: 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride[][7]

-

SMILES: CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl[7]

-

InChI Key: JFMGBGLSDVIOHL-UHFFFAOYSA-N[8]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₉F₂N₃O₃·HCl | [][5][6] |

| Molecular Weight | 435.85 g/mol | [][5] |

| Appearance | White to Pale Yellow Solid | [] |

| Melting Point | >245°C (decomposes) | [9][10] |

| Solubility | Slightly soluble in DMSO, Methanol, Water. Freely soluble in aqueous solution (5 mg/mL). | [][5] |

Pharmacology and Mechanism of Action

Difloxacin is a concentration-dependent bactericidal agent.[2][3] Its primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA synthesis and maintenance.

The antibiotic targets and inhibits DNA gyrase (Topoisomerase II) and Topoisomerase IV .[2][9][11] In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into DNA, a process crucial for replication and transcription.[5][11] In Gram-positive bacteria, Topoisomerase IV is the more sensitive target. By inhibiting these enzymes, Difloxacin prevents the relaxation of supercoiled DNA and the separation of daughter DNA strands, ultimately blocking DNA replication and leading to bacterial cell death.[1][11]

Pharmacokinetics

Difloxacin exhibits favorable pharmacokinetic properties, including rapid oral absorption and a long elimination half-life, which allows for once-daily dosing in canines.[1][11] It is primarily metabolized by the liver through glucuronidation and is subject to enterohepatic recirculation, extending its half-life.[11] A significant portion is excreted via bile into the feces.[12]

Pharmacokinetic Parameters in Various Species

| Species | Dose | Parameter | Value | Reference |

| Humans | 200 mg (oral) | Cmax | 2.17 µg/mL | [13] |

| Tmax | 4 h | [13] | ||

| t½ (terminal) | 20.6 h | [13] | ||

| Humans | 400 mg (oral) | Cmax | 4.09 µg/mL | [13] |

| t½ (terminal) | 27.1 h | [13] | ||

| Humans | 600 mg (oral) | Cmax | 6.12 µg/mL | [13] |

| t½ (terminal) | 28.8 h | [13] | ||

| Chickens | 10 mg/kg (oral) | Vd | 4.7 L/kg | [14] |

| t½ (elimination) | ~7 h | [14] | ||

| Turkeys | 10 mg/kg (oral) | Bioavailability | ~58% | [14] |

| Vd | 9.9 L/kg | [14] | ||

| t½ (elimination) | ~7 h | [14] | ||

| Crucian Carp | 10 mg/kg (oral) | t½ka (at 14°C) | 2.08 h | [] |

| t½β (at 14°C) | 4.41 h | [] | ||

| Bioavailability (at 14°C) | 53.43% | [] | ||

| t½ka (at 22°C) | 1.10 h | [] | ||

| t½β (at 22°C) | 2.38 h | [] | ||

| Bioavailability (at 22°C) | 68.07% | [] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Half-life; Vd: Volume of distribution; t½ka: Absorption half-life; t½β: Elimination half-life.

Microbiological Spectrum

Difloxacin is a broad-spectrum antibiotic with activity against a variety of Gram-negative and Gram-positive bacteria, as well as some Mycoplasma species.[1][5]

Minimum Inhibitory Concentrations (MICs)

| Organism | MIC Value (µg/mL) | Reference |

| Escherichia coli | 0.1875 | [5] |

| Mycobacterium tuberculosis | 0.5 - 8 | [5] |

| Anaerobic Bacteria (B. fragilis, Fusobacterium, Actinomyces) | ≤0.125 - 8 | [8] |

Experimental Protocols

Synthesis of this compound

A representative synthetic route for this compound is outlined below.[15]

-

Step 1: Condensation of 2,4-dichloro-5-fluoroacetophenone (I) with diethyl carbonate (II) in the presence of sodium hydride to yield ethyl 2,4-dichloro-5-fluorobenzoylacetate (III).

-

Step 2: Reaction of compound (III) with triethyl orthoformate in refluxing acetic anhydride (B1165640) to produce ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate (IV).

-

Step 3: Treatment of compound (IV) with p-fluoroaniline in methylene (B1212753) chloride to give ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(p-fluoroanilino)acrylate (V).

-

Step 4: Cyclization of compound (V) using sodium hydride in tetrahydrofuran, followed by hydrolysis, to yield 7-chloro-1-(p-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (VI).

-

Step 5: Condensation of compound (VI) with N-methylpiperazine in 1-methyl-2-pyrrolidinone.

-

Step 6: Final treatment with hydrochloric acid to yield this compound.

Analytical Method: RP-HPLC for Tissue Residues

This section details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Difloxacin residues in animal tissues.[16][17]

Methodology

-

Instrumentation: High-Performance Liquid Chromatograph with a UV Detector.

-

Column: RP-C18 column.

-

Mobile Phase: A mixture of triethylamine (B128534) buffer (0.5%, pH adjusted to 3.5) and acetonitrile (B52724) in an 80:20 (v/v) ratio.[16]

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

Sample Preparation Protocol

-

Extraction: Weigh 2 grams of tissue into a polypropylene (B1209903) centrifuge tube. Homogenize the sample with an appropriate extraction solvent.

-

Centrifugation: Centrifuge the homogenate to separate the supernatant.

-

Clean-up: The supernatant may be passed through a solid-phase extraction (SPE) cartridge (e.g., divinylbenzene-N-vinylpyrrolidone copolymer) for clean-up.[18]

-

Final Solution: The cleaned extract is evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC system.

Drug Interactions

The concurrent administration of Difloxacin with certain other substances can lead to interactions.

-

Cation-containing Products: Antacids, sucralfate, or multivitamins containing divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe²⁺, Zn²⁺) can significantly interfere with the gastrointestinal absorption of quinolones, reducing their bioavailability.[3][11]

-

Theophylline: Difloxacin may inhibit the metabolism of theophylline, potentially increasing its blood levels and risk of toxicity.[3][11]

-

Probenecid: Probenecid can block the tubular secretion of Difloxacin, leading to increased blood levels and a longer half-life.[3][11]

-

Other Antibiotics: Synergistic effects can occur when used with aminoglycosides, cephalosporins, and extended-spectrum penicillins.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Difloxacin HCL – Rat Guide [ratguide.com]

- 5. toku-e.com [toku-e.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C21H20ClF2N3O3 | CID 56205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Difloxacin (hydrochloride) | CAS 91296-86-5 | Cayman Chemical | Biomol.com [biomol.com]

- 9. Difloxacin HCl | DNA gyrase inhibitor | CAS# 91296-86-5 | InvivoChem [invivochem.com]

- 10. China this compound Manufacturer and Supplier | Golden Everbest [golden-everbest.com]

- 11. Difloxacin - Wikipedia [en.wikipedia.org]

- 12. Efficient & Professional Supplier of Veterinary APIs [arshinevet.com]

- 13. [PDF] Difloxacin metabolism and pharmacokinetics in humans after single oral doses | Semantic Scholar [semanticscholar.org]

- 14. ec.europa.eu [ec.europa.eu]

- 15. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 16. journals.uni-lj.si [journals.uni-lj.si]

- 17. researchgate.net [researchgate.net]

- 18. mhlw.go.jp [mhlw.go.jp]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Difloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Difloxacin Hydrochloride, a synthetic fluoroquinolone antibiotic. The methodologies described adhere to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for veterinary antimicrobial susceptibility testing (VAST), ensuring accuracy and reproducibility of results.[1][2]

This compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, repair, and recombination.[3] This document outlines two primary methods for susceptibility testing: broth dilution and disk diffusion.

Data Presentation: Quantitative Susceptibility Test Results

Accurate interpretation of in vitro susceptibility tests requires comparing the results (MIC or zone diameter) to established breakpoints. The following tables provide a summary of quality control ranges for commonly used reference strains. It is crucial to consult the latest CLSI VET01S supplement for the most current breakpoints for specific pathogens.[4]

Table 1: Quality Control (QC) Ranges for Minimum Inhibitory Concentration (MIC) of this compound

| Quality Control Strain | ATCC Number | MIC Range (µg/mL) |

| Staphylococcus aureus | 29213 | 0.06 - 0.5 |

| Enterococcus faecalis | 29212 | 1 - 4 |

Source: Adapted from NCCLS guidelines.[5]

Table 2: Example Interpretive Criteria for Fluoroquinolones (e.g., Enrofloxacin) in Dogs

The breakpoints for fluoroquinolones have been evolving, with a shift towards dose-dependent interpretations.[6][7][8] While specific CLSI breakpoints for Difloxacin for all animal species and pathogens are extensive and updated regularly, the following table for enrofloxacin (B1671348) in dogs illustrates the modern approach to interpretation. Researchers should always refer to the most recent CLSI VET01/VET01S documents for definitive breakpoints for the specific drug, host, and pathogen under investigation.[2][4]

| Interpretive Category | MIC Breakpoint (µg/mL) |

| Susceptible (S) | ≤ 0.5 (Older guidelines) |

| Intermediate (I) | 1 - 2 (Older guidelines) |

| Resistant (R) | ≥ 4 (Older guidelines) |

| Revised Dose-Dependent | |

| Susceptible at 5 mg/kg/day | ≤ 0.06 |

| Susceptible at 10 mg/kg/day | 0.12 |

| Susceptible at 20 mg/kg/day | 0.25 |

| Resistant (R) | ≥ 0.5 |

Source: Adapted from revised CLSI guidelines for enrofloxacin in dogs.[7][8]

Experimental Protocols

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth dilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] This can be performed in test tubes (macrodilution) or microtiter plates (microdilution).[9]

Materials:

-

This compound analytical standard

-

Appropriate solvent (e.g., water with ultrasonic assistance or DMSO with gentle warming)[3]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile test tubes or 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212)[5]

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of this compound Stock Solution:

-

Preparation of Antimicrobial Dilutions:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells/tubes.[9]

-

-

Inoculation:

-

Within 15 minutes of standardization, inoculate each tube or well containing the antimicrobial dilutions with the prepared inoculum.[9]

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[9]

-

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterial isolate to an antimicrobial agent.[14]

Materials:

-

This compound antimicrobial susceptibility test disks (potency to be determined based on CLSI guidelines)

-

Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)[12][15]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)[12]

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler

Protocol:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described for the broth dilution method.[14]

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.[14][15]

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° each time to ensure uniform growth.[12][15]

-

Allow the plate to dry for 3-5 minutes.[12]

-

-

Application of Disks:

-

Aseptically apply the this compound disk to the surface of the inoculated agar plate.[12]

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[12]

-

-

Interpretation of Results:

Visualizations

Caption: Workflow for in vitro susceptibility testing of this compound.

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

- 1. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. abt-869.com [abt-869.com]

- 4. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]

- 5. NCCLS Quality Control Values for Veterinary-Use Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wormsandgermsblog.com [wormsandgermsblog.com]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. pdb.apec.org [pdb.apec.org]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 15. asm.org [asm.org]

Determining the Minimum Inhibitory Concentration (MIC) of Difloxacin Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Difloxacin (B1670560) Hydrochloride, a synthetic fluoroquinolone antibiotic used in veterinary medicine. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical parameter for assessing antimicrobial efficacy and for surveillance of resistance.

The following sections detail the principles, materials, and step-by-step procedures for the standardized broth microdilution and agar (B569324) dilution methods, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: Quality Control Ranges

Accurate and reproducible MIC determination relies on the consistent performance of the assay, which is monitored using standard quality control (QC) strains with established MIC ranges. The following table summarizes the acceptable QC ranges for Difloxacin Hydrochloride.

| Quality Control Strain | ATCC Number | MIC Range (µg/mL) |

| Escherichia coli | 25922 | 0.016 - 0.12 |

| Pseudomonas aeruginosa | 27853 | 1 - 8 |

| Staphylococcus aureus | 29213 | 0.03 - 0.25 |

Note: These ranges are based on historical NCCLS (now CLSI) approved values. Laboratories should verify ranges with the most current CLSI documents.

Data Presentation: Exemplary MIC Values against Veterinary Pathogens

The following table provides examples of MIC ranges observed for Difloxacin against a selection of bacterial isolates from canine clinical cases. These values illustrate the spectrum of activity and are for informational purposes. Actual MICs for clinical isolates will vary.[1][2]

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 0.125 | >128 | 0.06 - >128 |

| Proteus mirabilis | 0.5 | 1 | 0.06 - 1 |

| Pseudomonas aeruginosa | 1 | 16 | 0.06 - 32 |

| Staphylococcus intermedius | 0.25 | 2 | 0.25 - 4 |

MIC₅₀: The concentration that inhibits 50% of the isolates. MIC₉₀: The concentration that inhibits 90% of the isolates.

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step for both broth microdilution and agar dilution methods is the accurate preparation of a concentrated stock solution of the antimicrobial agent.

Materials:

-

This compound powder (analytical grade)

-

Solvent: Sterile distilled water or Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile tubes (polypropylene or glass)

-

Calibrated analytical balance

-

Ultrasonic bath or gentle heat source (e.g., water bath)

-

Sterile membrane filters (0.22 µm pore size) for sterilization (optional)

Protocol:

-

Determine Solvent: this compound is soluble in water (≥7.36 mg/mL with ultrasonic assistance) and DMSO (≥9.15 mg/mL with gentle warming).[3] Water is the preferred solvent for aqueous-based media like Mueller-Hinton Broth.

-

Weighing: Accurately weigh the required amount of this compound powder using an analytical balance. To calculate the weight needed for a desired concentration and volume, use the following formula: Weight (mg) = [Desired Concentration (mg/mL) x Desired Volume (mL)]

-

Dissolution:

-

For water: Add the powder to a sterile tube, add a portion of the sterile distilled water, and facilitate dissolution using an ultrasonic bath until the powder is completely dissolved. Bring to the final volume with water.

-

For DMSO: Add the powder to a sterile tube, add the DMSO, and apply gentle warming (e.g., a 37°C water bath) to aid dissolution.

-

-

Sterilization (Optional): If the stock solution was not prepared aseptically, it can be sterilized by filtration through a 0.22 µm syringe filter. Ensure the filter material is compatible with the chosen solvent.

-

Storage: Aliquot the stock solution into smaller, sterile, single-use tubes and store at -20°C or below.[3] Avoid repeated freeze-thaw cycles.

Broth Microdilution Method

This method determines the MIC in a liquid medium using 96-well microtiter plates.

Materials:

-

96-well sterile microtiter plates with lids

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Bacterial inoculum (prepared to 0.5 McFarland standard)

-

Sterile multichannel pipettes and tips

-

Sterile reagent reservoirs

-

Incubator (35°C ± 2°C)

-

Reading mirror or plate reader

Protocol:

-

Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

-

Serial Dilution:

-

Add 50 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to the wells in the first column.

-

Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.

-

Column 11 serves as the growth control (no antibiotic).

-

Column 12 serves as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation: Within 15 minutes of preparation, add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12. The final volume in each well will be 100 µL.

-

Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results:

-

Examine the sterility control (column 12) for any growth (should be clear).

-

Examine the growth control (column 11) for adequate turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

-

Agar Dilution Method

This method is considered a reference standard and involves incorporating the antibiotic into agar plates, which are then inoculated with the test organisms.

Materials:

-

Sterile petri dishes (100 mm or 150 mm)

-

Mueller-Hinton Agar (MHA)

-

This compound stock solution

-

Bacterial inoculum (prepared to 0.5 McFarland standard)

-

Sterile tubes and pipettes

-

Water bath (50°C)

-

Inoculum replicating device (optional, but recommended)

-

Incubator (35°C ± 2°C)

Protocol:

-

Plate Preparation:

-

Prepare a series of sterile tubes, one for each concentration to be tested, plus a growth control.

-

Melt MHA and maintain it in a water bath at 45-50°C.

-

Create a series of this compound dilutions in a suitable sterile diluent (e.g., water) at 10 times the final desired concentrations.

-

For each concentration, add 2 mL of the 10x antibiotic dilution to a sterile petri dish. For the growth control plate, add 2 mL of sterile diluent.

-

Add 18 mL of the molten MHA to each plate.

-

Swirl the plates gently but thoroughly to mix the antibiotic and agar.

-

Allow the agar to solidify on a level surface. Let the plates dry before use.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

This suspension (1-2 x 10⁸ CFU/mL) is the final inoculum for this method.

-

-

Inoculation:

-

Using an inoculum replicating device or a calibrated loop, spot-inoculate approximately 1-10 µL of the standardized inoculum onto the surface of each agar plate, starting with the growth control plate and moving to increasing concentrations of the antibiotic.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results:

-

Examine the growth control plate to ensure confluent growth.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or one or two isolated colonies at the inoculation spot should be disregarded.

-

References

HPLC method for quantification of Difloxacin Hydrochloride in plasma

An Application Note and Protocol for the Quantification of Difloxacin Hydrochloride in Plasma using a Validated High-Performance Liquid Chromatography (HPLC) Method.

Introduction

Difloxacin, a synthetic fluoroquinolone antibiotic, is utilized in veterinary medicine to treat various bacterial infections. The monitoring of its concentration in plasma is crucial for pharmacokinetic studies, ensuring optimal dosing regimens, and evaluating drug safety and efficacy. This document provides a detailed protocol for a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound in plasma samples. The method is designed for researchers, scientists, and professionals in drug development and veterinary medicine.

Principle of the Method

This method employs RP-HPLC with UV detection to separate and quantify Difloxacin from plasma components. The sample is first treated to precipitate proteins, and the resulting supernatant is injected into the HPLC system. Separation is achieved on a C18 stationary phase using an isocratic mobile phase. The concentration of Difloxacin is determined by comparing its peak area to that of a calibration curve constructed from standards of known concentrations.

Materials and Reagents

-

This compound reference standard (e.g., Sigma-Aldrich)

-

Acetonitrile (B52724) (HPLC grade, e.g., Fisher Scientific)[1]

-

Triethylamine (B128534) (e.g., Merck Specialties Pvt. Ltd.)[1]

-

Orthophosphoric acid (e.g., Merck Specialties Pvt. Ltd.)[1]

-

Deionized water (HPLC grade)

-

Drug-free plasma (for calibration and quality control standards)

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a quaternary gradient pump, autosampler, column oven, and UV-Vis detector is required.[1] The specific conditions are summarized in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent[1] |

| Column | RP-C18, 100 mm x 4.6 mm, 5 µm particle size (e.g., Thermo Scientific)[1] |

| Mobile Phase | 0.5% Triethylamine buffer (pH 3.5, adjusted with Orthophosphoric acid) : Acetonitrile (80:20, v/v)[1][2] |

| Flow Rate | 0.8 mL/min[1] |

| Injection Volume | 20 µL[1] |

| Column Temperature | 35°C[1][2] |

| Detection | UV at 280 nm[1][2] |

| Retention Time | Approximately 6.75 minutes[1][2][3] |

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in deionized water to obtain a final concentration of 1 mg/mL (1000 ppm).[1] Store this solution in an amber glass container at 4°C.[1]

-

Fortification Solution (10 ppm): Dilute the stock standard solution with the triethylamine buffer solution (0.5%, pH 3.5) to get a fortification solution of 10 ppm.[1] This solution should be prepared fresh daily.[1]

-

Calibration Curve Standards: Prepare calibration standards by spiking drug-free plasma with the fortification solution to achieve a concentration range of 200 to 4000 ng/mL (ppb).[1]

-